N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE

CAS No.: 54670-78-9

Cat. No.: VC2517242

Molecular Formula: C8H6BrN3S

Molecular Weight: 256.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54670-78-9 |

|---|---|

| Molecular Formula | C8H6BrN3S |

| Molecular Weight | 256.12 g/mol |

| IUPAC Name | 5-bromo-N-pyridin-2-yl-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C8H6BrN3S/c9-6-5-11-8(13-6)12-7-3-1-2-4-10-7/h1-5H,(H,10,11,12) |

| Standard InChI Key | WZNOXZQMWMMJMJ-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)NC2=NC=C(S2)Br |

| Canonical SMILES | C1=CC=NC(=C1)NC2=NC=C(S2)Br |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identifiers

N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE is represented by several systematic and common names in chemical databases and literature. The compound's identity is established through multiple standardized identifiers as outlined in Table 1.

| Parameter | Value |

|---|---|

| Common Name | 5-bromo-N-(pyridin-2-yl)thiazol-2-amine |

| IUPAC Name | 5-bromo-N-pyridin-2-yl-1,3-thiazol-2-amine |

| CAS Registry Number | 54670-78-9 |

| PubChem CID | 5329400 |

| InChI | InChI=1S/C8H6BrN3S/c9-6-5-11-8(13-6)12-7-3-1-2-4-10-7/h1-5H,(H,10,11,12) |

| InChIKey | WZNOXZQMWMMJMJ-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)NC2=NC=C(S2)Br |

The compound was first registered in chemical databases on January 30, 2006, with the most recent modification to its record dated March 8, 2025 .

Structural Features

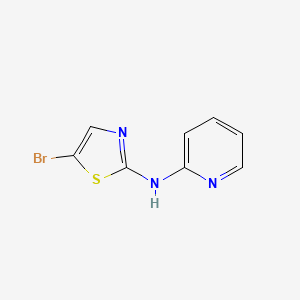

The molecular structure of N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE consists of two aromatic heterocycles: a 5-bromothiazole ring and a pyridine ring, connected through an amino (-NH-) linkage. This structural arrangement creates a relatively planar molecule with potential for hydrogen bonding through the secondary amine nitrogen. The bromine substituent at the 5-position of the thiazole ring adds steric bulk and potentially influences the electronic properties of the molecule .

The thiazole ring contains a sulfur atom and a nitrogen atom in a five-membered aromatic system, while the pyridine contains a nitrogen atom in a six-membered aromatic ring. These heterocyclic systems contribute to the compound's potential for interactions with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions that may be relevant for biological activity .

Physical and Chemical Properties

Basic Physical Properties

The physical and chemical properties of N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE are critical for understanding its behavior in different environments and its potential applications. Table 2 summarizes the key physical and chemical parameters of the compound.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆BrN₃S |

| Molecular Weight | 256.12 g/mol |

| Exact Mass | 254.947 |

| Polar Surface Area (PSA) | 66.05 Ų |

| LogP | 3.11720 |

| Appearance | Not specified in available data |

| Melting Point | Not available in search results |

| Boiling Point | Not available in search results |

| Solubility | Not available in search results |

The compound's moderate LogP value of 3.11720 suggests a balance between hydrophilicity and lipophilicity, which could influence its absorption, distribution, and membrane permeability in biological systems . The polar surface area (PSA) of 66.05 Ų indicates the molecule has a moderate capability for hydrogen bonding, which could be relevant for its interaction with biological targets .

Chemical Reactivity

Based on its structure, N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE is expected to exhibit certain reactive properties. The bromine at the 5-position of the thiazole ring could potentially serve as a leaving group in various coupling reactions, making this compound a valuable intermediate in organic synthesis. The secondary amine linkage between the thiazole and pyridine rings could participate in reactions typical of secondary amines, including acylation, alkylation, and other transformations .

Related Compounds and Structure-Activity Relationships

Structural Analogs

Several compounds structurally related to N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE have been reported in the chemical literature. These analogs often feature modifications to the thiazole ring, alterations of the pyridine substituents, or changes to the linking amine group. Table 3 presents some of these related compounds.

These structural analogs provide important context for understanding how modifications to the core structure might affect physical properties and potential biological activities. For instance, the addition of a methylphenyl group as seen in 5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine would likely increase lipophilicity and potentially alter binding characteristics with biological targets .

Applications and Research Significance

Current Research Status

The compound appears in chemical databases and literature, suggesting it has been synthesized and characterized . A reference to the compound in a 2006 publication by Das et al. in Bioorganic and Medicinal Chemistry Letters was noted in the search results, indicating some historical research interest in this or closely related compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume